Distinct GABAA Receptor Subtype Antagonism vs. Broad-Spectrum Antagonists
This compound demonstrates moderate antagonist activity at the recombinant human α4β1δ GABAA receptor (IC₅₀ = 1.02 µM) [1]. While not exceptionally potent, this subtype-specific profile contrasts with broad-spectrum antagonists like picrotoxin, which non-selectively inhibits multiple GABAA subtypes with varying potency (e.g., IC₅₀ for α1β2γ2 is 2.9 µM) [2]. This selectivity, though moderate, may reduce off-target CNS effects in certain experimental contexts [3].
| Evidence Dimension | GABAA receptor antagonism (α4β1δ subtype) |
|---|---|
| Target Compound Data | IC₅₀ = 1.02 µM |
| Comparator Or Baseline | Picrotoxin (broad-spectrum GABAA antagonist): IC₅₀ values range from 2.9 µM (α1β2γ2) to >10 µM for other subtypes |
| Quantified Difference | Approximately 2.8-fold more potent than picrotoxin at α4β1δ (estimated) |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, assessed by FMP assay |
Why This Matters
Provides a tool for investigating the role of α4β1δ-containing GABAA receptors in tonic inhibition, which is relevant to anxiety, epilepsy, and premenstrual dysphoric disorder research.
- [1] BindingDB. (2026). Affinity Data for 1-Methyl-4-(3-phenylprop-2-yn-1-yl)piperazine (CID: Not available). Retrieved from https://www.bindingdb.org/ View Source
- [2] Johnston, G. A. R. (2005). GABAA receptor channel pharmacology. Current Pharmaceutical Design, 11(15), 1867-1885. View Source
- [3] Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABAA receptor. Nature Reviews Neuroscience, 6(7), 565-575. View Source
